

IUPAC name for 2-(6-Bromopyridin-3-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-3-yl)acetonitrile

Cat. No.: B129926

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. ## An In-Depth Technical Guide to **2-(6-Bromopyridin-3-yl)acetonitrile**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-(6-bromopyridin-3-yl)acetonitrile**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, safety and handling protocols, and present a detailed, plausible synthetic route based on established chemical principles. The core of this guide focuses on the compound's versatile reactivity, exploring its utility as a scaffold for developing novel therapeutics. Through an examination of its principal reaction sites—the nitrile moiety, the bromo substituent, and the active methylene bridge—this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this compound's synthetic potential.

Introduction and Core Compound Identification

2-(6-Bromopyridin-3-yl)acetonitrile is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The pyridine scaffold is a ubiquitous feature in many FDA-approved drugs, and its derivatives are crucial for developing new chemical entities. [1] This compound uniquely combines three reactive functional groups: a nitrile, a synthetically valuable bromine atom on the pyridine ring, and an acidic α -carbon, making it a powerful

precursor for constructing diverse molecular architectures. Its documented activity as an acetylcholine receptor ligand and histone deacetylase inhibitor further underscores its potential as a starting point for targeted drug discovery programs.

IUPAC Name and Chemical Identifiers

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is formally recognized by the following identifiers:

Identifier	Value
IUPAC Name	2-(6-bromopyridin-3-yl)acetonitrile
Synonyms	(6-bromo-3-pyridinyl)acetonitrile
CAS Number	144873-99-4
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.03 g/mol
InChI Key	CTBARTMXUVSCRR-UHFFFAOYSA-N
Canonical SMILES	C1=CC(=NC=C1CC#N)Br

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The compound is a solid at room temperature and requires specific storage conditions to maintain its stability and purity.

Property	Value	Source
Physical Form	Solid (Light yellow to brown)	[2]
Boiling Point (Predicted)	329.7 ± 27.0 °C	[2]
Density (Predicted)	1.575 ± 0.06 g/cm³	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Safety and Handling

2-(6-Bromopyridin-3-yl)acetonitrile is classified as hazardous and must be handled with appropriate precautions. The signal word for this chemical is "Danger".[\[3\]](#)[\[4\]](#)

Hazard Statement	Code	Description
H301		Toxic if swallowed. [5]
H315		Causes skin irritation. [5]
H318		Causes serious eye damage. [5]
H335		May cause respiratory irritation. [5]

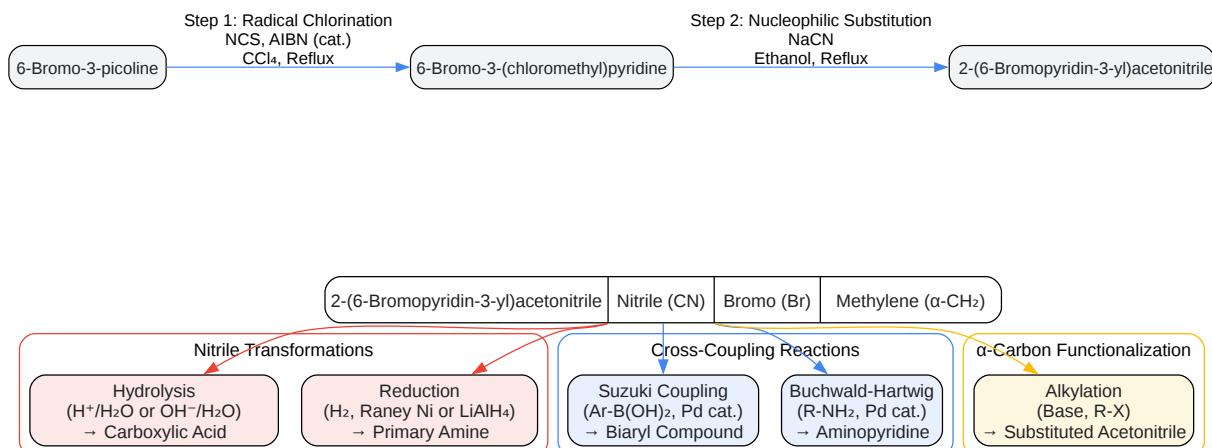
Precautionary Measures (Selected P-Statements):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)
- P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[\[3\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)
- P405: Store locked up.[\[3\]](#)

All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Synthesis and Mechanistic Pathway

While a specific, published synthesis for **2-(6-bromopyridin-3-yl)acetonitrile** is not readily available, a robust and logical two-step synthetic route can be proposed based on well-established organic chemistry principles. The proposed pathway begins with the commercially available 6-bromo-3-picoline (6-bromo-3-methylpyridine).



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